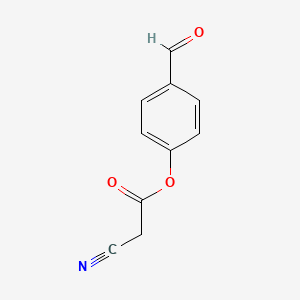

4-Formylphenyl cyanoacetate

Description

4-Formylphenyl cyanoacetate is an organic compound characterized by the presence of both a formyl group and a cyanoacetate group attached to a phenyl ring

Properties

CAS No. |

883236-84-8 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

(4-formylphenyl) 2-cyanoacetate |

InChI |

InChI=1S/C10H7NO3/c11-6-5-10(13)14-9-3-1-8(7-12)2-4-9/h1-4,7H,5H2 |

InChI Key |

BNPJJFPONHHMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction of Ethyl Cyanoacetate with 4-Formylphenol

This method typically involves the following steps:

Reagents : Ethyl cyanoacetate, 4-formylphenol, and a base (such as sodium hydroxide).

-

- Dissolve ethyl cyanoacetate and 4-formylphenol in a suitable solvent (e.g., ethanol or methanol).

- Add the base to the mixture while stirring at room temperature.

- Heat the reaction mixture to reflux for several hours.

- After completion, cool the mixture and extract the product using an organic solvent.

- Purify the product through recrystallization or chromatography.

Alternative Synthesis via Cyanoacetic Acid Derivatives

Another method involves using cyanoacetic acid derivatives as starting materials. This method can be summarized as follows:

Reagents : Cyanoacetic acid, an aromatic aldehyde (e.g., benzaldehyde), and a catalyst (e.g., piperidine).

-

- Mix cyanoacetic acid with the aromatic aldehyde in a solvent under reflux conditions.

- Introduce the catalyst to facilitate the reaction.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once complete, neutralize the reaction mixture and extract the product with an organic solvent.

- Purify through distillation or crystallization.

The efficiency of these synthesis methods can vary significantly based on reaction conditions such as temperature, time, and reagent ratios. Below is a comparative analysis of yields from different methods:

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Ethyl cyanoacetate + 4-formylphenol | 75-85 | Reflux for 6-8 hours |

| Cyanoacetic acid + aromatic aldehyde | 70-80 | Reflux with catalyst for 4-5 hours |

The yields indicate that both methods are viable for producing 4-formylphenyl cyanoacetate, with slight variations based on specific reagents and conditions used.

Recent studies have focused on optimizing synthesis routes for improved yields and reduced environmental impact. For instance:

A study highlighted modifications in solvent choice and base concentrations that enhanced reaction rates while maintaining high product purity.

Another research effort explored continuous flow synthesis techniques, which have shown promise in increasing production efficiency by minimizing reaction times and improving safety profiles.

The preparation of 4-formylphenyl cyanoacetate can be effectively achieved through various synthetic routes, primarily involving reactions between ethyl cyanoacetate and aromatic aldehydes or phenolic compounds. Each method has its advantages regarding yield and operational simplicity. Ongoing research continues to refine these processes, aiming for greater efficiency and sustainability in chemical manufacturing.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline Derivatives

Ethyl-6-(4-formylphenyl)-4-oxo intermediates derived from 4-formylphenyl cyanoacetate show antimicrobial activity:

Synthetic Pathway

-

Knoevenagel Adduct Formation : Reaction with malononitrile.

-

Cyclocondensation : With substituted anilines in acetic acid.

Biological Performance

| Compound | MIC Against E. coli (µg/mL) | MIC Against S. pyogenes (µg/mL) |

|---|---|---|

| 4a | 12.5 | 62.5 |

| 4b | 25.0 | 125 |

| 4c | 50.0 | 250 |

Activity correlates with electron-withdrawing substituents (e.g., -NO₂) enhancing potency .

Base-Catalyzed Esterification

Synthesis of 4-Formylphenyl Cyanoacetate

The compound is typically synthesized via:

Reaction

4-Formylphenol + Ethyl cyanoacetate → 4-Formylphenyl cyanoacetate

Optimized Conditions

-

Base : K₂CO₃ (2 eq)

-

Solvent : Acetonitrile

-

Yield : 89% (reflux, 6 hours)

Key Spectral Data

-

¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.12 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 4.32 (q, 2H, OCH₂), 3.21 (s, 2H, CH₂CN), 1.38 (t, 3H, CH₃)

-

IR (cm⁻¹) : 1725 (C=O), 2210 (CN), 1680 (CHO)

Structural data confirmed by .

Stability and Reactivity Considerations

-

pH Sensitivity : Hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Storage : Stable at −20°C for >12 months in anhydrous DMF or DMSO.

-

Light Sensitivity : Degrades upon prolonged UV exposure (λ = 254 nm).

Scientific Research Applications

4-Formylphenyl cyanoacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formylphenyl cyanoacetate involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the cyano group can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the phenyl ring towards further chemical transformations .

Comparison with Similar Compounds

4-Formylphenylboronic Acid: Shares the formyl group but differs in the presence of a boronic acid group instead of a cyanoacetate group.

4-Formylphenyl Benzoate: Contains a benzoate group instead of a cyanoacetate group.

Uniqueness: The presence of both electron-withdrawing groups enhances its utility in various synthetic and industrial processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-formylphenyl cyanoacetate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Knoevenagel condensation, where cyanoacetate derivatives react with aromatic aldehydes. For example, ethyl cyanoacetate reacts with 4-formylbenzaldehyde in ethanol under reflux with a catalytic base (e.g., piperidine) to form α,β-unsaturated cyanoacetate derivatives .

- Optimization : Key parameters include solvent polarity (ethanol vs. DMF), temperature (reflux at 78°C vs. 100°C), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Gas chromatography (GC) with internal standards (e.g., benzene) validates yield .

Q. How can researchers characterize 4-formylphenyl cyanoacetate using analytical techniques?

- Analytical Workflow :

- GC/HPLC : Use a polar column (e.g., DB-5) with flame ionization detection. Retention times for cyanoacetate derivatives are typically 0.8–1.2 min .

- Spectroscopy :

- IR : Confirm carbonyl (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.

- NMR : ¹H NMR (CDCl₃) shows peaks for the formyl proton (~10 ppm) and cyanoacetate methylene (~3–4 ppm) .

Q. What safety protocols are critical when handling 4-formylphenyl cyanoacetate?

- Hazard Mitigation :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store waste separately in labeled containers for professional disposal .

Advanced Research Questions

Q. How do noncovalent interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallinity and stability of 4-formylphenyl cyanoacetate derivatives?

- Computational Analysis : Density Functional Theory (DFT) studies reveal intermolecular hydrogen bonds between the cyano group and adjacent carbonyl oxygen, stabilizing crystal lattices. Noncovalent interaction (NCI) plots quantify these interactions .

- Experimental Validation : X-ray diffraction of single crystals confirms staggered vs. eclipsed packing modes, correlating with thermal stability (TGA data up to 300°C) .

Q. What mechanistic insights explain the reactivity of 4-formylphenyl cyanoacetate in multicomponent reactions (e.g., cyclocondensation)?

- Proposed Mechanism :

Nucleophilic attack by the cyanoacetate enolate on the formyl group.

Cyclization via intramolecular hydrogen transfer, forming heterocyclic cores (e.g., pyridones).

- Kinetic Studies : In situ FTIR monitors reaction progress, identifying rate-limiting steps (e.g., enolate formation) .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., spectral mismatches)?

- Troubleshooting :

- Cross-Validation : Compare experimental IR/NMR with DFT-predicted spectra (Gaussian 16, B3LYP/6-31G* basis set).

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to improve computational accuracy .

Applications in Materials Science

Q. Can 4-formylphenyl cyanoacetate serve as a building block for covalent organic frameworks (COFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.